1H-Pyrrolo[3,2-c]pyridine-2-carboxamide

CK1ε Circadian Rhythm CNS Disorders

1H‑Pyrrolo[3,2‑c]pyridine‑2‑carboxamide is a privileged bicyclic scaffold whose [3,2‑c] ring‑fusion geometry is non‑negotiable for target engagement. The 2‑carboxamide group is critical—regioisomeric variants (e.g., [3,2‑b] or [2,3‑c] isomers) cause complete loss of inhibitory activity at CK1ε, MPS1 and TLR9. Validated in CNS (CK1ε IC50 62.5 nM), oncology (MPS1 IC50 0.025 μM, 22‑fold selectivity window), fibrosis (TLR9 IC50 20 nM) and pain (TRPV1) programs. Choose this specific regioisomer to ensure pharmacologically active starting material for lead optimisation. Supplied at ≥95% purity for direct use in structure‑activity studies.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 853685-79-7
Cat. No. B3359412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-c]pyridine-2-carboxamide
CAS853685-79-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=C2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)7-3-5-4-10-2-1-6(5)11-7/h1-4,11H,(H2,9,12)
InChIKeySNKVEHPJTUSJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridine-2-carboxamide (CAS 853685-79-7): Procurement-Grade Heterocyclic Scaffold for Targeted CNS, Oncology, and Fibrosis Research


1H-Pyrrolo[3,2-c]pyridine-2-carboxamide (CAS 853685-79-7) is a bicyclic heteroaromatic scaffold featuring a fused pyrrole-pyridine ring system with a primary carboxamide at the 2-position [1]. This core structure serves as a privileged pharmacophore for modulating diverse therapeutic targets, including human casein kinase I epsilon (CK1ε), Toll-like receptor 9 (TLR9), transient receptor potential vanilloid 1 (TRPV1), and the mitotic kinase MPS1 (TTK) [2]. Its molecular architecture permits extensive regioselective derivatization, enabling the rational design of inhibitors with tailored selectivity profiles across multiple target classes and therapeutic indications [3].

Why 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Cannot Be Replaced by Generic Heterocyclic Analogs


The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold exhibits target engagement and selectivity profiles that are exquisitely sensitive to the precise geometry of its fused ring system and the positioning of the carboxamide moiety. Substituting this core with regioisomeric variants—such as 1H-pyrrolo[3,2-b]pyridine-2-carboxamide or 1H-pyrrolo[2,3-c]pyridine-2-carboxamide—profoundly alters the spatial orientation of key hydrogen-bonding interactions within the ATP-binding pocket of CK1ε, frequently resulting in a complete loss of inhibitory activity [1]. Similarly, while the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) framework is shared among several kinase inhibitor classes, the presence and precise location of the 2-carboxamide functional group is critical for achieving the potent TLR9 antagonism (IC50 = 20 nM) observed with optimized derivatives; analogs lacking this specific substitution pattern typically exhibit IC50 values in the micromolar range or demonstrate no measurable activity [2]. Consequently, generic substitution of this core scaffold with commercially available, structurally similar heterocycles is not scientifically justifiable without rigorous comparative biological validation.

1H-Pyrrolo[3,2-c]pyridine-2-carboxamide: Quantitative Differentiation Data for Scientific Procurement


Target Engagement: Human Casein Kinase I Epsilon (CK1ε) Inhibition

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold serves as the core for potent CK1ε inhibitors. A specific 3-arylthio-substituted derivative of this scaffold exhibits an IC50 of 62.5 nM against human CK1ε, while the corresponding 1H-pyrrolo[3,2-b]pyridine-2-carboxamide regioisomer is inactive under identical assay conditions [1]. This demonstrates that the [3,2-c] fusion geometry is critical for maintaining kinase inhibition.

CK1ε Circadian Rhythm CNS Disorders

Kinase Selectivity: MPS1 (TTK) vs. Unrelated Kinases

An optimized derivative based on the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold demonstrates an IC50 of 0.025 μM (25 nM) for MPS1 kinase inhibition. In contrast, the same compound exhibits a GI50 of 0.55 μM (550 nM) against HCT116 human colon cancer cells [1]. The 22-fold difference between biochemical IC50 and cellular GI50 indicates a favorable therapeutic window and a clean off-target profile relative to general cytotoxic agents that typically show near-equivalent IC50 and GI50 values.

MPS1 TTK Mitotic Kinase Oncology

TLR9 Antagonism: Potency vs. Alternative Scaffolds

A derivative of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold achieves an IC50 of 20 nM for antagonism of human TLR9 in HEK-Blue cells, as measured by reduction in CpGB-induced NF-κB levels [1]. In contrast, a structurally distinct TLR9 antagonist based on a quinoline scaffold exhibits an IC50 of 2.56 μM (2560 nM) in human plasmacytoid dendritic cells [2]. This represents a >100-fold improvement in potency for the pyrrolopyridine-based compound.

TLR9 Fibrosis Inflammation Immunology

TRPV1 Modulation: Functional Selectivity over Agonism

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold can be elaborated into potent TRPV1 antagonists. While a specific derivative's IC50 is not provided in the source, the patent literature explicitly claims that compounds of this class demonstrate in vitro and in vivo antagonist activity at TRPV1 receptors [1]. In contrast, a related pyrrolopyridine analog exhibits an EC50 of 6.31 μM (6310 nM) as a TRPV1 agonist [2]. This highlights the functional divergence that can be achieved by precise substitution, underscoring the scaffold's versatility for both antagonist and modulator development.

TRPV1 Pain Inflammation Ion Channel

Recommended Procurement and Research Applications for 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide (CAS 853685-79-7)


Circadian Rhythm and CNS Disorder Drug Discovery

Utilize 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide as a core scaffold for developing selective CK1ε inhibitors. Given the 62.5 nM IC50 of an optimized derivative and the strict regioisomeric requirement for activity [1], this compound is the preferred starting material for CNS programs targeting mood and sleep disorders. The [3,2-c] fusion is essential for maintaining the kinase inhibition demonstrated in the CSNK1A1 assay, and substituting with other regioisomers will result in an inactive core [1].

Targeted Mitotic Kinase Inhibitor Development (MPS1/TTK)

Procure this scaffold for the rational design of selective MPS1 inhibitors in oncology. The structure-based design efforts have yielded derivatives with an MPS1 IC50 of 0.025 μM and a 22-fold selectivity window over cellular cytotoxicity (HCT116 GI50 = 0.55 μM) [2]. This favorable therapeutic index makes it an ideal starting point for lead optimization campaigns aimed at developing anti-mitotic agents with reduced off-target toxicity.

High-Potency TLR9 Antagonist Programs for Fibrotic Diseases

Deploy 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide derivatives for developing novel TLR9 antagonists to treat fibrosis (e.g., IPF, NASH, kidney fibrosis). A derivative of this core exhibits an IC50 of 20 nM against human TLR9 in cellular assays [3], a >100-fold improvement over alternative quinoline-based antagonists. This high potency, combined with the potential for oral bioavailability demonstrated in related MPS1 programs, positions this scaffold as a leading candidate for preclinical development in fibrosis [2].

TRPV1 Antagonist Development for Pain and Inflammation

Use this scaffold as the basis for generating selective TRPV1 antagonists. The patent literature explicitly claims that derivatives of this class demonstrate in vitro and in vivo TRPV1 antagonism [4], while closely related analogs can exhibit agonist activity. This functional plasticity allows medicinal chemists to fine-tune the desired pharmacological profile by strategic substitution, making it a versatile platform for analgesic and anti-inflammatory drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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